1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine
Overview
Description
1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine is a chemical compound with the molecular formula C12H24N2O2 It is a piperidine derivative that features a tetrahydro-2H-pyran-2-yloxy group attached to an ethyl chain, which is further connected to a piperidin-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine typically involves the following steps:
Formation of the Tetrahydro-2H-pyran-2-yloxy Group: This step involves the protection of a hydroxyl group using tetrahydro-2H-pyran (THP) to form a tetrahydro-2H-pyran-2-yloxy group. This is usually achieved by reacting the hydroxyl compound with dihydropyran in the presence of an acid catalyst.
Attachment to the Piperidine Ring: The protected hydroxyl group is then attached to the piperidine ring through an ethyl linker. This can be done by reacting the tetrahydro-2H-pyran-2-yloxyethyl halide with piperidin-3-amine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydro-2H-pyran-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: It can be used in studies investigating the interaction of piperidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound may be used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine involves its interaction with specific molecular targets. The tetrahydro-2H-pyran-2-yloxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the piperidine moiety can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: This compound shares the tetrahydro-2H-pyran-2-yloxy group but lacks the piperidine moiety.
1-(2-(Tetrahydro-2H-pyran-2-yloxy)ethyl)piperidine: Similar structure but without the amine group on the piperidine ring.
Tetrahydro-2H-pyran-2-ylmethanol: Contains the tetrahydro-2H-pyran-2-yloxy group attached to a methanol moiety.
Uniqueness
1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine is unique due to the combination of the tetrahydro-2H-pyran-2-yloxy group and the piperidin-3-amine moiety. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-(oxan-2-yloxy)ethyl]piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c13-11-4-3-6-14(10-11)7-9-16-12-5-1-2-8-15-12/h11-12H,1-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAQYMXTRHAICD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCN2CCCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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